Thp-peg5
Overview
Description
THP-PEG5, also known as Tetrahydropyran-PEG5, is a polyethylene glycol (PEG)-based compound . It has a molecular formula of C13H26O6 and a molecular weight of 278.3 g/mol . It is commonly used as a linker in the synthesis of PROTACs .
Synthesis Analysis
This compound-Tos, a variant of this compound, serves as a versatile and efficient linker for bioconjugation, facilitating the synthesis of targeted drug delivery systems, prodrugs, and antibody-drug conjugates . This compound-OH, another variant, is a PEG-based PROTAC linker that can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of this compound consists of a PEG chain with a tetrahydropyran (THP) functional group . The molecular formula is C13H26O6 .Chemical Reactions Analysis
This compound is a useful protecting group for the protection of alcohols and phenols, offering stability towards strongly basic reaction conditions, organometallics, hydrides, acylating reagents, and alkylation reagents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.3 g/mol and a molecular formula of C13H26O6 . The physical state of this compound is not explicitly mentioned in the search results.Scientific Research Applications
PEGylation for Drug and Gene Delivery
PEGylation, the process of attaching PEG chains to molecules or surfaces, significantly improves nanoparticle-based drug and gene delivery. This technique enhances the systemic circulation time of therapeutics and reduces their immunogenicity, effectively increasing drug efficacy and decreasing potential adverse immune responses. PEG coatings on nanoparticles help avoid aggregation, opsonization, and phagocytosis, leading to prolonged circulation times in the system and improved delivery to target cells and tissues. This strategy has been applied across various administration modes, overcoming biological barriers to efficient drug and gene delivery, including gastrointestinal and ocular barriers (Suk et al., 2016).
Targeting Cancer Cells and Cancer Stem Cells
The co-delivery of therapeutics targeting both cancer cells and cancer stem cells (CSCs) has been explored using micelles formed from PEGylated polymers. This approach aims to eradicate both populations of cells to prevent cancer recurrence, demonstrating that PEGylated nanoparticles can effectively deliver combinations of drugs to target and kill both cancer cells and drug-resistant CSCs, offering a promising strategy for comprehensive cancer treatment (Ke et al., 2014).
Terahertz Sensing in Biomedical Applications
Terahertz (THz) sensing, another area of interest, has been applied to biomedical imaging and diagnostics, such as in ophthalmology for corneal tissue analysis. PEG solutions are used to prepare tissue samples with uniform water concentrations for THz imaging, demonstrating the potential for non-ionizing THz radiation to provide high sensitivity to water content in biological tissues, offering novel diagnostic tools for conditions like corneal dystrophy and graft rejection (Bennett et al., 2011).
Hydrogel Matrices for Tissue Engineering
Hydrogels incorporating PEG and recombinant proteins have been developed to mimic the natural extracellular matrix, supporting tissue repair and regeneration. These hybrid hydrogels offer cell-adhesive properties and degradation profiles that can be tuned for specific medical applications, providing a versatile platform for tissue engineering and regenerative medicine (Rizzi & Hubbell, 2005).
Nanoparticle-Based Cancer Treatment
Functionalized gold nanoparticles (GNPs) have been explored for targeting cancer stem cells and metastasis. By conjugating GNPs with specific molecules, such as glucose to target the elevated glucose consumption of cancer cells, researchers have developed targeted therapies that enhance the effectiveness of conventional treatments, such as radiation therapy, specifically against cancer stem cells and metastatic cancer cells, offering new avenues for cancer treatment (Hu et al., 2015).
Mechanism of Action
Target of Action
THP-PEG5, also known as this compound-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, this compound can influence various cellular processes.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of this compound, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of this compound. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .
Future Directions
THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that this compound can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that this compound could be a useful tool for potential DC-based immunotherapies .
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYVMRXVARJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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